Duocarmycin D

Description

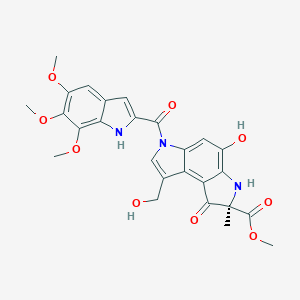

Structure

3D Structure

Properties

CAS No. |

169181-35-5 |

|---|---|

Molecular Formula |

C26H25N3O9 |

Molecular Weight |

523.5 g/mol |

IUPAC Name |

methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3H-pyrrolo[3,2-e]indole-2-carboxylate |

InChI |

InChI=1S/C26H25N3O9/c1-26(25(34)38-5)23(32)18-17-12(10-30)9-29(14(17)8-15(31)20(18)28-26)24(33)13-6-11-7-16(35-2)21(36-3)22(37-4)19(11)27-13/h6-9,27-28,30-31H,10H2,1-5H3/t26-/m1/s1 |

InChI Key |

OXYZQOYSQSPFMI-AREMUKBSSA-N |

SMILES |

CC1(C(=O)C2=C3C(=CC(=C2N1)O)N(C=C3CO)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)C(=O)OC |

Isomeric SMILES |

C[C@@]1(C(=O)C2=C3C(=CC(=C2N1)O)N(C=C3CO)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)C(=O)OC |

Canonical SMILES |

CC1(C(=O)C2=C3C(=CC(=C2N1)O)N(C=C3CO)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)C(=O)OC |

Synonyms |

Benzo1,2-b:4,3-bdipyrrole-2-carboxylic acid, 1,2,3,6-tetrahydro-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl-, methyl ester, (2R)- |

Origin of Product |

United States |

Ii. Molecular Mechanism of Action of Duocarmycin D

Duocarmycin-DNA Interaction Dynamics

The interaction between Duocarmycin D and DNA is a highly specific process, characterized by its preference for a particular location on the DNA helix and a specific sequence of base pairs.

This compound demonstrates a strong affinity for the minor groove of the DNA double helix. mdpi.comresearchgate.netcreative-diagnostics.com This narrow groove provides a snug fit for the this compound molecule, an interaction primarily dictated by its unique molecular configuration which aligns precisely with the contours of the DNA. mdpi.com This selective binding is a crucial first step in its mechanism of action, positioning the reactive part of the molecule for the subsequent chemical reaction with DNA. mdpi.comnih.gov

Following its binding to the minor groove, this compound exhibits a pronounced sequence selectivity for DNA alkylation, preferentially targeting adenine (B156593) bases located within AT-rich regions. mdpi.comresearchgate.netmdpi.com Research has shown a high selectivity for adenine residues that are preceded by two 5'-A or -T bases. mdpi.com Specifically, this compound and its analogs have demonstrated a high affinity for sequences such as 5'-A/TAAA-3' and 5'-(A/T)TTAPu-3' (where Pu is a purine). aacrjournals.org This preference for AT-rich sequences is attributed to the shape of the minor groove in these regions, which is narrower and deeper, facilitating the binding of the Duocarmycin molecule. nih.gov

Table 1: Preferred DNA Alkylation Motifs for Duocarmycin Analogs

| Preferred Motif | Description |

| AT-rich sequences | General preference for regions with a high content of Adenine and Thymine. |

| 5'-AAA | A specific sequence showing a pronounced affinity for alkylation. mdpi.com |

| 5'-AAT | A common target sequence for this compound alkylation. |

| 5'-TTA | Another preferred sequence for adenine alkylation. |

| 5'-TAA | A sequence where the adenine is targeted for alkylation. |

| 5'-ATA | A recognized motif for this compound interaction. |

This table is generated based on data from the text.

The critical step in this compound's mechanism of action is the alkylation of the N3 position of an adenine base. mdpi.comresearchgate.net This reaction involves a nucleophilic attack from the N3 atom of adenine on the electrophilic cyclopropane (B1198618) ring of the Duocarmycin molecule. mdpi.comnih.gov This results in the formation of a stable, irreversible covalent bond between the drug and the DNA, creating a Duocarmycin-DNA adduct. mdpi.comnih.govresearchgate.net This irreversible binding permanently alters the DNA structure. mdpi.comwikipedia.org

Conformational Changes Induced by Duocarmycin-DNA Adducts

The formation of the Duocarmycin-DNA adduct induces significant conformational changes in the DNA double helix. mdpi.comnih.gov These distortions include the disruption of normal base pairing, as well as bending or unwinding of the helical structure. mdpi.comnih.govresearchgate.net These structural alterations are a direct consequence of the covalent bond and the presence of the bulky Duocarmycin molecule within the minor groove. The altered DNA structure is then recognized by cellular proteins, which can trigger various downstream cellular responses. aacrjournals.org

Impact on DNA Homeostasis and Cellular Processes

The structural changes in DNA caused by this compound adducts have profound consequences for essential cellular processes that rely on the integrity of the DNA template.

A primary consequence of Duocarmycin-induced DNA damage is the potent inhibition of DNA replication. mdpi.comresearchgate.netnih.gov The presence of the bulky adduct on the DNA strand physically obstructs the progression of DNA polymerase, the enzyme responsible for replicating DNA. This stalling of the replication machinery prevents the cell from accurately duplicating its genome, a prerequisite for cell division. mdpi.comnih.gov The overstabilization of the DNA double helix caused by the adduct further impairs the processes of DNA repair and transcription. nih.gov

Disruption of Gene Transcription

The potent cytotoxic effects of this compound are fundamentally linked to its ability to interfere with the central cellular process of gene transcription. By forming covalent adducts with DNA, this compound introduces structural perturbations that directly and indirectly inhibit the synthesis of RNA from a DNA template. nih.govresearchgate.net This disruption occurs through several interrelated mechanisms, primarily the physical obstruction of RNA polymerase and interference with the binding of essential transcription factors.

The initial and critical step in this process is the sequence-selective alkylation of DNA. Duocarmycins bind to the minor groove of the DNA double helix, with a preference for AT-rich regions, and irreversibly alkylate the N3 position of adenine. researchgate.netcreative-diagnostics.com This covalent modification creates a lesion, or adduct, that alters the local architecture of the DNA. nih.govresearchgate.net The presence of this bulky adduct in the minor groove results in an over-stabilization of the DNA double helix, which can physically impede the progression of the transcription machinery along the DNA strand. nih.gov

Inhibition of RNA Polymerase Elongation

The primary mechanism by which this compound disrupts transcription is by stalling RNA polymerase II (Pol II), the enzyme responsible for transcribing messenger RNA (mRNA) in eukaryotes. pnas.org During the elongation phase of transcription, RNA polymerase moves along the DNA template, reading the nucleotide sequence and synthesizing a complementary RNA strand. A this compound-DNA adduct acts as a significant physical barrier. pnas.org Research on similar minor-groove alkylating agents has shown that such lesions can halt the progress of RNA polymerase, preventing the successful synthesis of a full-length RNA transcript. pnas.org This stalling of RNA polymerase not only ceases the expression of the specific gene being transcribed but can also trigger cellular stress responses and DNA repair pathways. pnas.org

Interference with Transcription Factor Binding

Beyond physically blocking RNA polymerase, this compound-induced DNA adducts can also prevent the initiation of transcription by interfering with the binding of crucial transcription factors. ucl.ac.uk Transcription initiation in eukaryotes requires the assembly of a pre-initiation complex at the promoter region of a gene, a process often involving the TATA-binding protein (TBP) recognizing and binding to the TATA box sequence. Studies have indicated that the structural changes in DNA caused by duocarmycin-class compounds can inhibit the binding of the TATA-binding protein to its target DNA sequence. ucl.ac.uk By preventing this initial, critical recognition step, the entire transcription process is aborted before it can even begin.

The table below summarizes the key research findings on how this compound disrupts gene transcription.

| Component Affected | Effect of this compound | Consequence | Research Finding Reference |

| DNA Structure | Covalent alkylation of adenine at the N3 position in the minor groove. | Creates a stable adduct, altering DNA architecture and over-stabilizing the double helix. | nih.govresearchgate.netnih.gov |

| RNA Polymerase II | Stalling of the enzyme during the elongation phase of transcription. | Halts the synthesis of the RNA transcript, leading to truncated or no mRNA production. | pnas.org |

| TATA-binding protein (TBP) | Interference with its ability to bind to the TATA box in gene promoters. | Prevents the formation of the transcription pre-initiation complex, inhibiting transcription initiation. | ucl.ac.uk |

By disrupting both the initiation and elongation phases of gene transcription, this compound effectively shuts down the expression of genes essential for cellular function and survival, contributing significantly to its potent cytotoxicity. nih.govresearchgate.net

Iii. Chemical Synthesis and Analogue Development of Duocarmycin D

Total Synthesis Methodologies

The total synthesis of duocarmycins, particularly their active forms like Duocarmycin SA, has been a significant challenge for synthetic chemists, leading to the development of innovative and efficient synthetic strategies.

Strategies for Duocarmycin Core Structures (e.g., Duocarmycin SA)

The total synthesis of Duocarmycin SA, the alkylating component of Duocarmycin D, has been achieved through various elegant methodologies. A prominent approach involves a disconnection strategy that facilitates the rapid and efficient synthesis of key core compounds. acs.org One such strategy hinges on the construction of the key tricyclic core through a highly enantioselective indole (B1671886) hydrogenation to establish the crucial stereocenter. This is often followed by a vicarious nucleophilic substitution and cyclization sequence to form the final indole ring. acs.orgresearchgate.net

Another widely utilized method for creating the core subunit is the 5-exo-trig radical cyclization. This has been a foundational technique in the racemic synthesis of duocarmycin analogues since its disclosure in the late 1990s. ucl.ac.uk Modifications to this method, such as the use of tris(trimethylsilyl)silane (B43935) (TTMSS) instead of tributyltin hydride, have been introduced to improve the process. ucl.ac.uk The development of stable sulfonamide protecting groups that can be cleaved under mild, chemoselective conditions has also been instrumental in enhancing the yield and throughput of the synthetic sequence. acs.org These synthetic advancements have made it possible to produce highly promising duocarmycin compounds on a decagram scale. acs.org

Development of Simplified Synthetic Analogues (e.g., Cyclopropabenz[e]indoles (CBIs))

In parallel with the total synthesis of the natural products, significant effort has been invested in developing simplified, yet potent, synthetic analogues. Among the most widely studied of these is 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI). The CBI alkylation subunit is synthetically more accessible than the natural duocarmycin core. nih.gov

The development of CBI and other simplified analogues was driven by the need to retain the potent DNA alkylating functionality of the parent compounds while improving their chemical tractability and stability. chemrxiv.org Research has shown that CBI exhibits enhanced chemical stability (approximately fourfold) and biological potency (also fourfold) relative to the natural alkylation subunit found in Duocarmycin A. This has made CBI and its derivatives attractive candidates for further development, including their use in antibody-drug conjugates (ADCs).

Structure-Activity Relationship (SAR) Studies of Duocarmycin Analogues

Structure-activity relationship (SAR) studies have been pivotal in understanding the molecular basis of the duocarmycins' biological activity and in guiding the design of new, improved analogues.

Elucidation of Pharmacophore Structural Features

The pharmacophore of duocarmycins can be conceptually divided into two key components: the alkylating unit (Segment A) and the DNA-binding unit (Segment B), connected by a linker. researchgate.netnih.gov The alkylating unit, typically an activated cyclopropane (B1198618), is responsible for the covalent modification of DNA, while the DNA-binding unit provides the necessary affinity and sequence selectivity. researchgate.netnih.gov

Influence of Alkylating Unit Modifications (e.g., Cyclopropane Ring, Cyclopropa[c]pyrroloindole (CPI) motif)

The alkylating unit is the reactive center of the duocarmycins, and modifications to this moiety have a profound impact on their biological activity. The cyclopropa[c]pyrrolo[3,2-e]indole (CPI) moiety of Duocarmycin SA is a highly efficient alkylating agent. nih.gov The reactivity of different alkylating units has been compared, with the following trend observed: CBI ≈ CPI > Cyclopropaindole (CI). nih.gov

The stereochemistry of the activated cyclopropane is critical; the natural (+)-(S)-configuration is essential for DNA alkylation. chemrxiv.org Masking the reactive cyclopropane as a more stable precursor, such as in seco-duocarmycins, is a common strategy to create prodrugs. These prodrugs can be activated in situ to form the spirocyclopropylhexadienone moiety. chemrxiv.orgnih.gov

Substitutions on the alkylating subunit also modulate activity. For instance, C7-substituents on the CBI core can influence the rate of DNA alkylation. Electron-donating groups like -OMe and electron-withdrawing groups like -CN at the C7 position have been shown to increase the alkylation rate. This is attributed to an extension of the DNA binding-induced twist, which facilitates the activation of the cyclopropane ring. incanthera.com

Table 1: Effect of Alkylating Unit (Segment A) Modification on Reactivity This table is interactive. You can sort and filter the data.

| Alkylating Unit | Relative Reactivity Trend | Key Structural Feature |

|---|---|---|

| CBI | High | Cyclopropabenz[e]indole |

| CPI | High | Cyclopropa[c]pyrrolo[3,2-e]indole |

| CI | Moderate | Cyclopropaindole |

Role of DNA-Binding Unit Variations

The natural products often feature indole-based heterocycles in Segment B. For example, Duocarmycin SA contains a 5,6,7-trimethoxyindole-2-carboxylate moiety. wikipedia.org SAR studies have explored the stepwise simplification of this unit. Analogues with a simple 5-methoxyindole-2-carboxylic acid have been synthesized and evaluated. ucl.ac.uk Further simplification to include cinnamoyl or heteroarylacryloyl groups has also been investigated, with some of these derivatives showing potent in vivo antitumor activity. nih.gov

Interestingly, more significant modifications, such as replacing the indole with synthetic oligo-pyrroles or oligo-imidazoles from the minor-groove binder distamycin A, have yielded potent analogues capable of sequence-selective alkylation in specific DNA regions. chemrxiv.orgnih.gov This highlights the high degree of tolerance for structural variance in the DNA-binding segment, providing a versatile handle for modulating the properties of duocarmycin analogues. chemrxiv.orgnih.gov

Stereochemical Considerations in Bioactivity and Site-Selectivity of DNA Alkylation

The profound biological activity of the duocarmycin family of natural products is intrinsically linked to their specific stereochemistry. acs.orgchemrxiv.org The three-dimensional arrangement of the atoms, particularly within the pharmacophore, dictates the efficiency and selectivity of their interaction with the minor groove of DNA and the subsequent alkylation reaction that is the basis of their cytotoxicity. nih.govpnas.org

The natural (+)-enantiomers of duocarmycins possess the correct spatial orientation to fit snugly within the AT-rich regions of the DNA minor groove. nih.gov This precise, shape-selective recognition is a prerequisite for the subsequent chemical activation and alkylation. nih.gov The curvature of the molecule and the positioning of its functional groups are optimized for stabilizing van der Waals interactions within the narrow and deep minor groove. nih.gov

A critical stereochemical feature is the configuration of the spirocyclopropyl-cyclohexadienone moiety, which is the ultimate alkylating agent. mdpi.com The activation of this warhead is believed to be triggered by a conformational change induced upon binding to DNA. nih.gov This "shape-dependent catalysis" disrupts the vinylogous amide conjugation that stabilizes the reactive cyclopropane in its unbound state. nih.gov The stereoelectronic alignment of the cyclopropane is crucial for the regioselectivity of the nucleophilic attack by the N3 atom of adenine (B156593). nih.gov The addition occurs at the least substituted carbon of the activated cyclopropane, a process governed by stereoelectronic control. pnas.org

Studies comparing the natural enantiomers with their synthetic counterparts have unequivocally demonstrated the importance of stereochemistry. The unnatural enantiomers, while chemically identical in terms of connectivity, often exhibit significantly reduced or altered biological activity. nih.gov For instance, solvolysis studies of N-Boc-iso-duocarmycin SA, a diastereomer of the natural product, revealed it to be slightly more reactive. nih.gov This increased reactivity, however, translated to a 5-fold decrease in biological potency compared to the natural N-Boc-duocarmycin SA, highlighting that optimal activity is not merely about reactivity but about the precise orchestration of binding, activation, and alkylation. nih.gov The stereochemistry ensures that the reactive cyclopropane is presented to the target adenine in the correct orientation for efficient alkylation. pnas.org

Prodrug Design and Activation Mechanisms for this compound

The exceptional potency of duocarmycins has driven extensive research into prodrug strategies to improve their therapeutic index by limiting their activity to target tissues, primarily tumors. acs.orgnih.gov These approaches aim to mask the highly reactive pharmacophore until it reaches the desired site of action, where a specific trigger unmasks it. researchgate.net

Rational Design of Activatable Alkylation Motifs

The rational design of activatable alkylation motifs for duocarmycin prodrugs has been a major focus of medicinal chemistry efforts. acs.orgnih.gov A key strategy involves modifying the phenolic hydroxyl group of the seco-duocarmycin structure, which is essential for the spontaneous spirocyclization to the active cyclopropane form. mdpi.com By protecting this phenol (B47542), the molecule remains in a less reactive, linear seco-form. researchgate.net

Various protecting groups have been explored that can be cleaved under specific physiological conditions found in tumors. These include:

Carbamates: These can be designed to be hydrolyzed, unmasking the phenol and triggering the cyclization cascade. researchgate.net

Nitroaryls: Nitro-seco-CBI derivatives were designed to be reduced to the corresponding amino-seco-CBI in the hypoxic (low-oxygen) environment characteristic of solid tumors. The resulting amine facilitates the cyclization to the active DNA alkylator. acs.orgchemrxiv.org

Glycosides: Glycosidic prodrugs have been developed that can be activated by specific glycosidases, enzymes that are sometimes overexpressed in tumor tissues. acs.orgchemrxiv.org

O-amino-N-acyl-seco-CBIs: These are another class of prodrugs that undergo bioreductive activation. chemrxiv.org

These rationally designed prodrugs leverage the unique chemical properties of the duocarmycin scaffold and the specific conditions of the tumor microenvironment to achieve targeted activation. acs.orgchemrxiv.org

Enzyme-Mediated Prodrug Activation (e.g., Cytochrome P450 (CYP) Enzyme-Activated Analogues, Tumor-Specific CYP2W1)

A highly promising strategy for tumor-selective activation of duocarmycin prodrugs involves leveraging the catalytic activity of cytochrome P450 (CYP) enzymes that are overexpressed in cancer cells. ucl.ac.ukacs.org This approach relies on designing duocarmycin analogues that are substrates for these specific CYP isoforms. nih.gov

The core concept is to create a des-hydroxy analogue of seco-duocarmycin, which lacks the critical phenolic hydroxyl group required for cyclization and is therefore inactive. mdpi.comucl.ac.uk These prodrugs are designed to be hydroxylated by a tumor-associated CYP enzyme at the correct position, generating the active seco-duocarmycin in situ. mdpi.comrsc.org This active form then rapidly cyclizes to the potent DNA alkylating agent. mdpi.com

A particularly attractive target is CYP2W1 , a CYP isoform that is expressed in approximately 30% of colon cancers but is largely absent in normal adult tissues. oncotarget.comaacrjournals.orgnih.gov Its expression is often correlated with higher-grade and advanced-stage tumors. mdpi.com This tumor-specific expression profile makes it an ideal candidate for activating prodrugs selectively within the tumor, minimizing systemic toxicity. oncotarget.commdpi.com

Preclinical studies have demonstrated that duocarmycin analogues can be effectively activated by CYP2W1. aacrjournals.orgmdpi.com For example, the prodrug ICT2706 was shown to be converted by CYP2W1 into a potent cytotoxin, leading to the arrest of tumor growth in mouse xenograft models of CYP2W1-positive colon cancer. aacrjournals.orgincanthera.com The cytotoxic effect is initiated by DNA damage, as indicated by the accumulation of phosphorylated H2A.X histone. aacrjournals.orgnih.gov

Another CYP enzyme, CYP1A1 , which is highly expressed in certain cancers like those of the bladder and lung, has also been targeted for duocarmycin prodrug activation. mdpi.comrsc.orgacs.org The design of prodrugs with selectivity for different CYP isoforms is an active area of research, requiring a deep understanding of the molecular interactions between the prodrug and the enzyme's active site. nih.gov For instance, the stereochemistry of the chloromethyl fragment in duocarmycin analogues has been found to be critical for interaction with CYP2W1. nih.gov

This enzyme-mediated approach offers a sophisticated method for achieving locoregional activation of a systemically administered inactive prodrug, thereby enhancing the therapeutic window of duocarmycin-based agents. aacrjournals.org

Bifunctional Conjugate Approaches

Bifunctional conjugates represent another innovative strategy to enhance the targeting and efficacy of duocarmycins. acs.orgnih.gov In this approach, the duocarmycin molecule (or its prodrug form) is linked to another molecule that can direct it to a specific biological target. nih.gov

These conjugates can be broadly categorized:

Small Molecule-Drug Conjugates: Duocarmycins have been conjugated to other small molecules to create bifunctional agents with potentially synergistic or enhanced properties. nih.gov Examples include conjugates with:

Biotin (B1667282): To target cells overexpressing the biotin receptor. nih.gov

Glucuronides: To exploit glucuronidase activity for drug release. nih.gov

Other DNA-interactive agents: Such as pyrrolobenzodiazepines (PBDs), creating hybrid molecules with dual DNA-damaging mechanisms. acs.orgnih.gov

Hairpin polyamides: Synthetic oligo-pyrroles/imidazoles derived from distamycin A have been used as DNA-binding domains to guide the duocarmycin alkylating unit to specific DNA sequences. nih.gov

Antibody-Drug Conjugates (ADCs): This is a major area of development where a highly potent duocarmycin derivative (the "payload") is attached via a linker to a monoclonal antibody that recognizes a tumor-specific antigen. uea.ac.ukgoogle.com This approach allows for the targeted delivery of the cytotoxin directly to cancer cells, sparing normal tissues. acs.orggoogle.com The design of these ADCs involves careful selection of the antibody, the duocarmycin payload, and the linker technology that releases the active drug upon internalization into the cancer cell. uea.ac.uk A duocarmycin-based ADC, trastuzumab duocarmazine (SYD985), has progressed to late-stage clinical trials, underscoring the potential of this approach. uea.ac.ukchemrxiv.org

Bifunctional conjugates, particularly ADCs, have significantly expanded the therapeutic potential of the duocarmycin platform, transforming a highly potent but non-selective natural product into a sophisticated, targeted therapeutic strategy. acs.orgnih.gov

Iv. Cellular and Biochemical Responses to Duocarmycin D Induced Dna Damage

DNA Damage Response (DDR) Pathways Activation

Upon alkylation of DNA by duocarmycins, a cascade of cellular responses is triggered, primarily involving the activation of pathways designed to recognize and repair DNA damage. nih.gov However, the unique nature and stability of the adducts formed by duocarmycins often lead to lethal consequences for the cell, particularly in cancer cells which may already have compromised DNA repair mechanisms. nih.gov

A primary consequence of Duocarmycin D's interaction with DNA is the formation of DNA double-strand breaks (DSBs). nih.govnih.gov As a DNA alkylator, its mechanism involves the covalent binding to the N3 position of adenine (B156593) bases within the minor groove of DNA, particularly in AT-rich sequences. nih.govnih.gov This alkylation process disrupts the normal DNA structure, forming cytotoxic adducts that impair DNA repair pathways, ultimately leading to the generation of DSBs. nih.gov

The induction of DSBs can be visualized and quantified through assays that detect the phosphorylation of the histone variant H2A.X at serine 139, resulting in the formation of γH2A.X foci at the sites of DNA damage. nih.gov Studies on acute myeloid leukemia (AML) cell lines, such as Molm-14 and HL-60, have demonstrated a significant, dose-dependent increase in the formation of γH2A.X foci following treatment with Duocarmycin SA (DSA), a derivative of this compound. nih.govmdpi.com This indicates a direct correlation between the presence of the compound and the induction of DSBs. nih.gov

Table 1: Induction of γH2A.X Foci in AML Cell Lines by Duocarmycin SA

| Cell Line | Treatment | Fold Change in γH2A.X Foci (Compared to Control) |

| Molm-14 | Increasing concentrations of DSA | Significant increase nih.gov |

| HL-60 | Increasing concentrations of DSA | Significant increase nih.gov |

This table is based on findings indicating a significant increase in γH2A.X foci formation in response to picomolar concentrations of DSA in both cell lines. mdpi.com

The presence of DSBs and other DNA lesions triggers cellular DNA damage checkpoints, which are critical for halting the cell cycle to allow time for repair. This compound and its analogs have been consistently shown to induce cell cycle arrest, most prominently at the G2/M phase. nih.govnih.govresearchgate.net This arrest is a direct consequence of the DNA damage inflicted by the compound. nih.gov

In studies involving AML cell lines, treatment with DSA led to a significant accumulation of cells in the G2/M phase of the cell cycle in a time and dose-dependent manner. nih.govresearchgate.net For instance, in both Molm-14 and HL-60 cells, increasing concentrations of DSA resulted in a higher percentage of cells arrested in the G2/M phase. nih.gov Similarly, in glioblastoma cell lines, a seco-duocarmycin SA (seco-DSA) derivative also induced a significant arrest in the S and G2/M phases, with a time-dependent shift towards G2/M phase arrest. mdpi.com This indicates that the G2/M checkpoint is a key component of the cellular response to duocarmycin-induced DNA damage. nih.gov

The formation of Duocarmycin-DNA adducts initiates a broader cellular signaling cascade that goes beyond simple cell cycle arrest. nih.govnih.gov This cascade involves the recognition of the DNA lesion, which can trigger various downstream pathways. tu-darmstadt.de Research has identified a specific protein, named duocarmycin-DNA adduct-recognizing protein (DARP), that binds with high affinity to DNA damaged by duocarmycin SA. aacrjournals.orgnih.gov This protein recognizes the structural alteration in the DNA helix caused by the adduct, suggesting it plays a role in modulating the cellular response to this type of damage. aacrjournals.orgresearchgate.net

Furthermore, RNA sequencing analyses of AML cells treated with DSA have revealed the regulation of a suite of genes associated with the G2/M checkpoint, DNA repair, and apoptosis. nih.govresearchgate.net These findings suggest that the cell responds to duocarmycin-induced adducts by activating a transcriptional program aimed at either repairing the damage or, if the damage is too severe, initiating programmed cell death. nih.gov The signaling cascade is a critical determinant of the ultimate fate of the cell following exposure to this compound. tu-darmstadt.de

DNA Repair Mechanisms Evasion and Impairment

A defining characteristic of duocarmycins is the stability of the DNA adducts they form, which poses a significant challenge to the cell's native repair machinery. nih.gov

Duocarmycin-DNA adducts are notably persistent, contributing significantly to the compound's high cytotoxicity. nih.govcas.cz The covalent bond formed at the N3 position of adenine within the minor groove of DNA results in a lesion that is not easily resolved by cellular repair systems. nih.govnih.gov This persistence means that even a minor number of adducts can have a profound biological impact. cas.cz The stability of these adducts ensures that they can continually obstruct essential cellular processes like DNA replication and transcription, leading to sustained signaling for cell cycle arrest and apoptosis. nih.govmdpi.com

The difficulty in repairing these adducts is a key factor in the potency of duocarmycins. mdpi.com While some DNA lesions are transient and efficiently repaired, the duocarmycin-induced adducts represent a more permanent form of damage that can overwhelm the cell's repair capacity. nih.govcas.cz

The resistance of duocarmycin-DNA adducts to repair is rooted in their unique chemical structure and their location within the DNA minor groove. nih.gov Unlike simpler alkyl groups, such as those that form 3-methyladenine, which are substrates for efficient repair enzymes like DNA glycosylases, the bulky duocarmycin adducts are poor substrates for these pathways. nih.govaacrjournals.org

Studies have shown that the base excision repair (BER) pathway, which typically handles smaller base modifications, is not a crucial cellular response to alkylation by duocarmycin analogues. aacrjournals.org While nucleotide excision repair (NER) is proposed to be the primary pathway for repairing these bulky adducts, its efficiency is likely hindered. nih.govaacrjournals.org The adducts formed by duocarmycins and related compounds are known to be too large for traditional DNA glycosylases and too stabilizing to the DNA duplex to be efficiently recognized by the UvrABC complex, a key component of prokaryotic NER. nih.gov This inherent resistance to removal by the cell's primary DNA repair systems is a fundamental aspect of this compound's mechanism of action and a major contributor to its potent antitumor activity. nih.gov

Modulation of Gene Expression in Response to this compound

The potent cytotoxic effects of duocarmycin are rooted in its ability to alkylate DNA, which in turn triggers a cascade of cellular responses, including significant alterations in gene expression. Studies utilizing RNA sequencing have begun to elucidate the genetic reprogramming that occurs in cancer cells following exposure to duocarmycin analogues like Duocarmycin SA (DSA).

In human acute myeloid leukemia (AML) cell lines such as Molm-14 and HL-60, treatment with DSA leads to the differential expression of a host of genes. nih.govmdpi.com This modulation is a direct consequence of the cellular response to DNA damage, activating pathways geared towards cell cycle control, DNA repair, and ultimately, programmed cell death. nih.govmdpi.comresearchgate.net

Analysis of the transcriptomic changes in these AML cells reveals that DSA treatment dysregulates genes associated with several key cellular processes:

DNA Repair Pathways: As a DNA alkylating agent, DSA invariably activates genes involved in DNA damage recognition and repair. nih.govmdpi.com However, the damage inflicted by duocarmycins is often so severe that it overwhelms the cell's repair capacity, particularly in cancer cells with existing deficiencies in these pathways. nih.gov

Cell Cycle Checkpoints: A significant number of modulated genes are involved in cell cycle regulation, particularly the G2/M checkpoint. nih.govmdpi.com This is a common cellular response to DNA damage, halting cell division to either allow time for repair or to initiate apoptosis if the damage is irreparable.

Apoptosis Signaling: Genes that control programmed cell death are consistently upregulated, underscoring apoptosis as a primary endpoint of duocarmycin action. nih.govmdpi.com

While many of the top differentially expressed genes are still under investigation, some have known associations with cancer biology. mdpi.com For instance, in the Molm-14 cell line, the top 20 upregulated genes included GALR2, which encodes a galanin receptor. mdpi.com A comparison between the more sensitive Molm-14 cell line and the more resistant HL-60 cell line showed both unique and overlapping gene expression profiles following DSA treatment, suggesting that cell-type specific factors can influence the response to the drug. researchgate.net

The table below summarizes the key gene categories affected by Duocarmycin SA in AML cells.

Table 1: Gene Categories Modulated by Duocarmycin SA in AML Cells

| Functional Category | Effect of Duocarmycin SA Treatment | Associated Cellular Outcome | References |

| DNA Repair | Upregulation of DNA damage response genes | Attempted repair of DNA adducts, but often leads to cell death due to overwhelming damage | nih.gov, mdpi.com, nih.gov |

| G2/M Checkpoint | Upregulation of checkpoint control genes | Cell cycle arrest in the G2/M phase | nih.gov, mdpi.com |

| Apoptosis | Upregulation of pro-apoptotic genes | Induction of programmed cell death | nih.gov, mdpi.com |

Cellular Fate Pathways: Apoptosis and Senescence Induction

The DNA lesions created by duocarmycin ultimately steer the cell towards one of two primary fates: apoptosis or senescence.

Apoptosis: The induction of programmed cell death, or apoptosis, is a hallmark of duocarmycin's cytotoxic activity. aacrjournals.org This process is triggered by the extensive and irreparable DNA damage caused by the compound's alkylation of adenine bases in the DNA minor groove. researchgate.netmdpi.com The resulting structural distortion of the DNA helix is a powerful signal for the initiation of the apoptotic cascade. aacrjournals.org

Multiple studies have confirmed that duocarmycins and their analogues induce apoptosis in a dose-dependent manner across a wide range of cancer cell lines. nih.govmdpi.com In AML cells, for example, treatment with Duocarmycin SA not only increases the percentage of apoptotic cells but also causes characteristic morphological changes, such as cell shrinkage and membrane blebbing. nih.gov Similarly, seco-Duocarmycin SA induces a concentration-dependent increase in both early and late apoptosis in glioblastoma cell lines. mdpi.com The process involves the activation of caspases, key executioner enzymes in the apoptotic pathway. biorxiv.org While apoptosis is a primary mechanism of cell death, in some cell lines, the extent of apoptosis observed does not fully account for the total reduction in cell viability, indicating that other mechanisms, such as profound cell cycle arrest or senescence, also play a crucial role. mdpi.com

Senescence Induction and Senolytic Activity: Cellular senescence is a state of irreversible growth arrest that can be triggered by various stressors, including DNA damage. nih.gov While some therapies inadvertently induce senescence in tumor cells, which can have undesirable effects, duocarmycin has been ingeniously exploited in a "senolytic" strategy to selectively eliminate cells that are already in a senescent state. nih.govresearchgate.net

This approach utilizes galactose-modified duocarmycin prodrugs. nih.govresearchgate.net Senescent cells are characterized by high levels of lysosomal β-galactosidase (GLB1) activity. nih.gov The galactose moiety on the prodrug renders the duocarmycin inactive until it is cleaved off by this specific enzyme inside the senescent cell. biorxiv.orgnih.gov This targeted activation leads to the release of the potent cytotoxic agent exclusively within the senescent cell population, triggering their selective apoptosis while sparing healthy, non-senescent cells. biorxiv.orgnih.gov This strategy has been demonstrated to effectively eliminate senescent cells induced by oncogenes, irradiation, or chemotherapeutic agents like etoposide (B1684455) and doxorubicin. nih.gov An antibody-drug conjugate (ADC) targeting β2-microglobulin (B2M), a protein upregulated on the surface of senescent cells, has also been used to deliver duocarmycin selectively and induce cell death. nih.govresearchgate.net

Mechanisms Overcoming Multidrug Resistance (MDR) Phenotypes

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). adcreview.combiorxiv.org These transporters function as efflux pumps, actively removing chemotherapeutic agents from the cancer cell and reducing their intracellular concentration to sub-lethal levels.

Duocarmycins have consistently demonstrated a remarkable ability to circumvent this common resistance mechanism. adcreview.comresearchgate.net They have shown potent activity in numerous MDR tumor models and are effective against cancer cells that express high levels of the P-gp efflux pump. adcreview.comaacrjournals.org This makes them highly attractive payloads for ADCs, as they can effectively kill both drug-sensitive and drug-resistant cancer cells. nih.gov

The primary reason for this capability is that duocarmycin and many of its potent analogues are not substrates for major MDR transporters. biorxiv.org A comparative study screening various ADC payloads confirmed that the cytotoxicity of duocarmycin compounds was unaffected by the overexpression of P-gp (ABCB1) or another important transporter, ABCG2. biorxiv.org

For example, a novel thienoduocarmycin payload, NMS-P528, was tested on the A2780/ADR ovarian cancer cell line, which is chemoresistant due to high expression of MDR proteins. aacrjournals.org The duocarmycin derivative showed nearly identical antiproliferative activity against this resistant cell line as it did against the parental, non-resistant A2780 cell line. aacrjournals.org This was in stark contrast to other cytotoxins like MMAE and DXd, which were significantly less effective against the resistant cells. aacrjournals.org

The table below shows the resistance index (RI) for several cytotoxic agents, calculated as the ratio of the IC₅₀ value in the resistant cell line to the IC₅₀ value in the parental cell line. A low RI value indicates an ability to overcome the resistance mechanism.

Table 2: Resistance Index (RI) of NMS-P528 vs. Other Payloads in an MDR+ Cell Line

| Compound | Resistance Index (RI) at 72h | Resistance Index (RI) at 144h | Reference |

| NMS-P528 (Thienoduocarmycin) | 1.2 | 1.8 | aacrjournals.org |

| MMAE | 15.0 | 7.9 | aacrjournals.org |

| DXd | 10.1 | 10.3 | aacrjournals.org |

However, it is important to note that susceptibility to MDR mechanisms can be influenced by structural modifications. A study on synthetic analogues found that converting the phenol (B47542) group of a duocarmycin analogue (seco-CBI) to an amino form (aminoCBI) resulted in compounds that were more susceptible to P-gp-mediated resistance. nih.gov This highlights the fine-tuning required in the design of duocarmycin-based therapeutics to retain their activity against MDR phenotypes.

V. Targeted Delivery Strategies for Duocarmycin D Analogues

Antibody-Drug Conjugate (ADC) Architectures Utilizing Duocarmycin Payloads

ADCs represent a sophisticated class of biotherapeutics that combine the antigen specificity of a monoclonal antibody with the cell-killing power of a cytotoxic agent like duocarmycin. nih.govtu-darmstadt.de The antibody component binds to specific antigens on the surface of cancer cells, facilitating the internalization of the ADC. creative-diagnostics.com Once inside the cell, the duocarmycin payload is released to exert its DNA-damaging effects. creative-diagnostics.com The design of these ADCs involves careful consideration of the payload, the linker connecting it to the antibody, and the method of conjugation. researchgate.netcreative-diagnostics.com

The integration of duocarmycin payloads into ADCs requires sophisticated linker chemistry to ensure the conjugate remains stable in circulation but effectively releases the drug at the target site. A prominent example is the linker-drug known as vc-seco-DUBA, a key component of the ADC trastuzumab duocarmazine (also known as SYD985). aacrjournals.orgresearchgate.net

This system incorporates the duocarmycin payload in an inactive prodrug form, specifically a seco-duocarmycin, to prevent premature activity. researchgate.netresearchgate.netnih.gov The "seco-" prefix indicates that the critical cyclopropane (B1198618) ring of the duocarmycin is opened, rendering the molecule inactive until it is released and can undergo an intramolecular cyclization to its active form. aacrjournals.org

The linker itself is a cleavable dipeptide, valine-citrulline (vc), which is recognized and cleaved by lysosomal proteases like cathepsin B. aacrjournals.orgaacrjournals.orgcreative-biolabs.com This linker is attached to the seco-duocarmycin payload, creating the full linker-drug construct: valine-citrulline-seco-DUocarmycin hydroxyBenzamide Azaindole (vc-seco-DUBA). aacrjournals.org Research has shown that attaching the linker to the hydroxyl group of the DNA-alkylating part of the duocarmycin, rather than the DNA-binding portion, yields ADCs with greater stability in human plasma and more consistent cytotoxic activity. researchgate.netresearchgate.netnih.gov The entire vc-seco-DUBA construct is then conjugated to the antibody, typically by attaching it to cysteine residues that are formed by the partial reduction of interchain disulfide bonds on the antibody. researchgate.netnih.govaacrjournals.org

Table 1: Components of the vc-seco-DUBA Linker-Drug

| Component | Function |

|---|---|

| Valine-Citrulline (vc) | A dipeptide linker that is stable in the bloodstream but is specifically cleaved by lysosomal enzymes (e.g., cathepsin B) found inside tumor cells. aacrjournals.orgcreative-biolabs.com |

| seco-Duocarmycin Hydroxybenzamide Azaindole (seco-DUBA) | The cytotoxic payload in its inactive prodrug form. researchgate.netnih.gov It becomes a potent DNA alkylating agent only after being released from the linker and undergoing intramolecular cyclization. aacrjournals.org |

| Conjugation Moiety | A chemical group (e.g., maleimide) that allows for stable attachment of the linker-drug to the thiol groups of reduced cysteine residues on the monoclonal antibody. creative-diagnostics.comaacrjournals.org |

The choice of linker chemistry is critical in ADC design, as it dictates the mechanism and kinetics of payload release. evidentic.com Both cleavable and non-cleavable linkers have been successfully utilized in duocarmycin-based ADCs. creative-diagnostics.com

Cleavable Linkers: These are the most common type used in approved ADCs and are designed to be broken by specific conditions prevalent within the tumor microenvironment or inside cancer cells. evidentic.com The valine-citrulline (vc) linker is a prime example of a protease-sensitive cleavable linker. aacrjournals.orgevidentic.com It is cleaved by enzymes like cathepsin B, which are highly expressed in the lysosomes of tumor cells. aacrjournals.orgevidentic.com This enzymatic cleavage rapidly releases the payload following ADC internalization. aacrjournals.org Importantly, these proteases can also be present in the extracellular tumor environment, allowing for potential payload release before the ADC even enters a cell. aacrjournals.orgnih.gov

Non-Cleavable Linkers: These linkers form a more stable connection that is resistant to enzymatic degradation in the bloodstream. evidentic.comproteogenix.science Payload release from a non-cleavable linker depends on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized. evidentic.comproteogenix.science This process releases the payload still attached to its linking amino acid. This mechanism confines the release of the active drug strictly to the targeted cell that has internalized the ADC, which can minimize off-target toxicity. evidentic.comproteogenix.science

The kinetics of release differ significantly. Cleavable linkers can enable a rapid, triggered release of the free drug, while non-cleavable linkers result in a slower release that is dependent on the rate of antibody catabolism. proteogenix.science

Table 2: Comparison of Cleavable and Non-Cleavable Linkers for Duocarmycin ADCs

| Feature | Cleavable Linkers (e.g., Valine-Citrulline) | Non-Cleavable Linkers (e.g., Thioether) |

|---|---|---|

| Release Mechanism | Enzymatic (e.g., protease) or chemical (e.g., pH) cleavage. evidentic.com | Complete lysosomal degradation of the antibody. evidentic.comproteogenix.science |

| Release Location | Primarily intracellular (lysosomes), but can be extracellular. aacrjournals.orgnih.gov | Strictly intracellular (lysosomes). proteogenix.science |

| Released Product | Free, unmodified payload. nih.gov | Payload attached to the linker and an amino acid. |

| Bystander Effect | Capable of inducing a bystander effect if the payload is membrane-permeable. aacrjournals.orgproteogenix.science | Generally incapable of inducing a bystander effect. proteogenix.sciencebiochempeg.com |

| Plasma Stability | Generally stable, but designed to be labile under specific conditions. evidentic.com | Higher stability in circulation. evidentic.comproteogenix.science |

A significant advantage of using a cleavable linker with a duocarmycin payload is the ability to induce a "bystander effect." aacrjournals.orgresearchgate.net This phenomenon refers to the killing of neighboring cancer cells that may not express the target antigen and therefore are not directly targeted by the ADC. biochempeg.comrice.edu This is particularly important in treating solid tumors, which are often heterogeneous in their antigen expression. biochempeg.com

The mechanism relies on two key properties of the ADC: a cleavable linker and a membrane-permeable payload. aacrjournals.org

After the ADC binds to a target-positive cancer cell and is internalized, the vc-seco-DUBA is processed in the lysosome. nih.gov

The valine-citrulline linker is cleaved, releasing the seco-DUBA prodrug. aacrjournals.org

The released payload, being a neutral, relatively hydrophobic molecule, is permeable to the cell membrane. aacrjournals.org

It can then diffuse out of the initially targeted cell and into the surrounding tumor microenvironment. nih.govbiochempeg.com

This free drug is then taken up by adjacent tumor cells, regardless of their antigen status, where it becomes activated and alkylates their DNA, leading to cell death. aacrjournals.orgnih.gov

Additionally, cleavage of the linker by proteases present in the extracellular tumor space can also release the membrane-permeable drug, allowing it to diffuse and kill nearby cells without the ADC ever having been internalized. aacrjournals.orgnih.gov In contrast, payloads released from non-cleavable linkers typically retain a charged amino acid residue, which prevents them from crossing cell membranes and initiating a bystander effect. biochempeg.com

Achieving high concentrations of duocarmycin within tumor cells while sparing healthy tissue is the central goal of targeted delivery. nih.gov Several strategies have been developed to enhance this selectivity.

Antibody-Drug Conjugation: The most direct strategy is the ADC platform itself. By linking duocarmycin to a monoclonal antibody that recognizes a tumor-associated antigen, the drug is preferentially delivered to the cancer cells, increasing its local concentration. nih.govuea.ac.uk

Prodrug Approach: Incorporating duocarmycin as an inactive prodrug, such as seco-DUBA, is a crucial element for enhancing tumor selectivity. researchgate.netnih.gov The payload remains inert during systemic circulation and only becomes activated to its highly cytotoxic form after being released from its linker by enzymes that are abundant at the tumor site. aacrjournals.org

Enzyme-Activated Prodrugs: A more advanced prodrug strategy involves designing duocarmycin analogues that are activated by enzymes specifically overexpressed in certain tumors. For example, research has identified cytochrome P450 1A1 (CYP1A1) as a target in bladder cancer. aacrjournals.org Duocarmycin prodrugs have been developed that are selectively metabolized into their potent cytotoxic form by CYP1A1 within the tumor, thereby improving the therapeutic index. aacrjournals.org

Light-Activated Conjugates: A novel approach to achieving high spatial and temporal control over drug release is the use of photo-cleavable linkers. nih.govacs.org In this strategy, a duocarmycin payload is attached to an antibody via a linker that can be cleaved by near-infrared (NIR) light. nih.gov This allows the ADC to be administered systemically in an inactive form, with the cytotoxic drug only being released at the tumor site upon precise irradiation with light, offering a high degree of tumor selectivity. nih.govacs.org

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, defined as the average number of payload molecules attached to a single antibody. The DAR significantly influences the ADC's efficacy, pharmacokinetics, and toxicity profile. nih.govnih.gov

Finding the optimal DAR is a balancing act. While a higher DAR increases the amount of cytotoxic agent delivered per antibody, potentially leading to greater potency, it can also have detrimental effects. researchgate.netnih.govnih.gov High DAR values can increase the hydrophobicity of the ADC, leading to aggregation, faster clearance from the bloodstream, and increased off-target toxicity, particularly hepatotoxicity. researchgate.netresearchgate.netnih.gov

In the development of the duocarmycin-based ADC SYD985, DAR was carefully optimized. The initial unfractionated conjugate, SYD983, had an average DAR of approximately 2. researchgate.netnih.gov Through a fractionation process, a more homogeneous product, SYD985, was created with an average DAR of about 2.8. aacrjournals.orgresearchgate.netnih.gov This specific ADC is composed primarily of species with a DAR of 2 and 4, in a roughly 2:1 ratio. researchgate.netnih.gov This optimization was chosen to balance the increased efficacy seen with higher DARs against the less favorable physicochemical and toxicological properties. researchgate.netnih.gov Preclinical studies have shown that maytansinoid-based ADCs with a very high DAR (~9-10) are cleared rapidly and have a worse therapeutic index than those with a moderate DAR of 2 to 6. nih.gov

Table 3: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties

| ADC Property | Low to Moderate DAR (e.g., 2-4) | High DAR (e.g., >8) |

|---|---|---|

| Potency | Effective potency. | Potentially higher in vitro potency. nih.gov |

| Pharmacokinetics | Longer circulation half-life, slower clearance. nih.gov | Faster clearance, often via the liver. nih.gov |

| Toxicity | Generally better tolerability. nih.gov | Increased risk of off-target toxicity. researchgate.netnih.gov |

| Physicochemical Properties | Lower risk of aggregation. researchgate.net | Higher risk of aggregation due to increased hydrophobicity. researchgate.net |

| Therapeutic Index | Generally wider therapeutic index. nih.gov | Potentially narrower therapeutic index. nih.gov |

Other Targeted Conjugate Approaches

While ADCs are the most prominent platform for targeted duocarmycin delivery, other innovative strategies are also being explored to achieve tumor-selective cytotoxicity. researchgate.net These methods often rely on converting a non-toxic prodrug into the active duocarmycin analogue specifically at the tumor site. researchgate.net

Antibody-Directed Enzyme Prodrug Therapy (ADEPT): This is a two-step approach. First, an antibody-enzyme conjugate is administered, which localizes to the tumor. After the conjugate has cleared from the circulation, a non-toxic duocarmycin prodrug is given. The enzyme, now concentrated at the tumor, selectively converts the prodrug into its highly cytotoxic form, confining the powerful cell-killing activity to the tumor tissue. researchgate.net

Gene-Directed Enzyme Prodrug Therapy (GDEPT): Similar to ADEPT, GDEPT also uses an enzyme to activate a prodrug. However, in this strategy, the gene for the activating enzyme is delivered to the cancer cells (e.g., via a viral vector), leading to its expression only within the tumor. Subsequent administration of the duocarmycin prodrug results in its selective activation in the gene-modified cancer cells. researchgate.net

Prodrug Monotherapy (PMT): This approach involves developing duocarmycin prodrugs that can be activated by conditions or enzymes that are inherently unique to the tumor microenvironment, without the need for an external antibody or gene delivery system. researchgate.net An example is the development of prodrugs activated by tumor-specific enzymes like CYP1A1. aacrjournals.org

These alternative strategies, like ADCs, aim to widen the therapeutic window of highly potent duocarmycin analogues by restricting their activation to the intended site of action. researchgate.net

Ligand-Directed Conjugates (e.g., Thomsen-Friedenreich Antigen (T-antigen) targeting)

One promising approach for targeted delivery is the use of ligand-directed conjugates, where a duocarmycin analogue is linked to a ligand that specifically recognizes and binds to a receptor or antigen overexpressed on the surface of cancer cells. uea.ac.uk An exemplary target is the Thomsen-Friedenreich Antigen (T-antigen, or TFα), a carbohydrate antigen that is exposed on the surface of approximately 90% of primary human carcinomas but remains cryptic and hidden in healthy cells. uea.ac.ukuea.ac.uk This differential expression makes the T-antigen an attractive target for delivering cytotoxic agents directly to tumors. uea.ac.uk

Researchers have successfully developed peptide-drug conjugates (PDCs) for this purpose. uea.ac.uknih.gov In one study, a peptide sequence known to bind tightly to the T-antigen was conjugated to the potent alkylating subunit of duocarmycin SA (DSA). uea.ac.ukacs.org This conjugate was designed with a cathepsin B cleavable linker, ensuring that the cytotoxic payload would be released once the conjugate is internalized by the target cancer cell. nih.govfigshare.com

The resulting peptide-duocarmycin conjugate demonstrated both potent and selective antitumor activity against T-antigen expressing tumor cell lines. uea.ac.uknih.gov This strategy highlights the potential of using peptides as targeting moieties to overcome some of the drawbacks associated with larger targeting molecules like antibodies, such as improved penetration into solid tumors. uea.ac.uk

Table 1: Research Findings on T-Antigen Targeted Duocarmycin SA Conjugate

| Component | Description | Reference |

|---|---|---|

| Targeting Ligand | A peptide sequence (HGRFILPWWYAFSPS) that binds specifically to the Thomsen-Friedenreich antigen (TFα). | uea.ac.uk |

| Cytotoxic Payload | The alkylating subunit of Duocarmycin SA (DSA), a highly potent natural cytotoxin. | uea.ac.uknih.gov |

| Linker | A cathepsin B cleavable linker designed to release the drug payload inside the target cell. | nih.govfigshare.com |

| Target Antigen | Thomsen-Friedenreich antigen (TFα or CD176), a disaccharide overexpressed in 90% of primary human carcinomas. | uea.ac.ukuea.ac.uk |

| Outcome | The conjugate showed potent and selective activity against TFα-expressing tumor cell lines. | nih.gov |

Nanoparticle-Based Delivery Systems (e.g., Gold Nanoparticle Conjugates)

Nanoparticle-based delivery systems represent another advanced strategy for targeting duocarmycin analogues to cancer cells. Among the various nanomaterials, gold nanoparticles (AuNPs) have emerged as a promising platform due to their biocompatibility, chemical stability, and the ease with which their surface can be modified. researchgate.net These properties allow for the attachment of targeting ligands, therapeutic agents, and imaging agents onto a single nanostructure.

The development of a gold nanoparticle delivery system involving duocarmycin has been investigated as a method to achieve tumor-specific delivery. uea.ac.uk Such a system can be functionalized with ligands that target specific cancer cell markers, such as the T-antigen. uea.ac.uk By conjugating both a T-antigen-specific lectin and a duocarmycin analogue to a gold nanoparticle, a multifunctional delivery vehicle is created. uea.ac.uk

This nanocarrier can selectively bind to and be internalized by cancer cells overexpressing the T-antigen. Once inside the cell, the duocarmycin payload can be released, exerting its potent DNA alkylating effect and inducing apoptosis. uea.ac.uk The use of AuNPs as carriers can enhance the delivery of anti-cancer agents, increase drug toxicity specifically in tumor cells, and inhibit tumor growth while minimizing effects on healthy tissue. researchgate.net The unique physical and chemical properties of gold nanoparticles make them suitable candidates for non-toxic drug carriers that can improve stability and enhance penetration of cell membranes. researchgate.net

Table 2: Components of a Hypothetical Duocarmycin-Gold Nanoparticle System

| Component | Function | Rationale | Reference |

|---|---|---|---|

| Gold Nanoparticle (AuNP) | Core nanocarrier | Biocompatible, stable, and allows for easy surface functionalization. | researchgate.net |

| Duocarmycin Analogue | Cytotoxic agent | Highly potent DNA alkylating agent that induces cell death. | uea.ac.ukadcreview.com |

| Targeting Ligand (e.g., T-antigen specific lectin) | Tumor cell recognition | Binds to antigens overexpressed on cancer cells, ensuring selective delivery. | uea.ac.uk |

| Linker Chemistry | Payload attachment | Covalently attaches the drug and ligand to the nanoparticle surface, potentially allowing for controlled release. | researchgate.net |

Vi. Biophysical and Computational Characterization of Duocarmycin D Dna Interactions

Structural Analysis of Duocarmycin-DNA Adducts (e.g., X-ray Crystallography, NMR Spectroscopy)

High-resolution structural studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, have provided profound insights into the covalent complexes formed between duocarmycins and DNA. These studies have elucidated the precise orientation of the drug within the DNA minor groove and the resulting conformational changes to the DNA helix.

Solution structures of adducts, such as that of Duocarmycin A with a specific DNA hairpin duplex, have been solved using a combination of NMR and molecular dynamics. medchemexpress.com These studies reveal that the duocarmycin molecule, in an extended conformation, positions its A and B-rings deep within the minor groove. medchemexpress.com The drug aligns itself at approximately a 45-degree angle to the helical axis, with its non-polar concave edge interacting with the floor of the minor groove and its polar edges fitting snugly within the walls. medchemexpress.com This binding is stabilized by extensive van der Waals contacts and hydrogen bonds.

A key finding is that the DNA helix remains largely a B-form duplex with minimal perturbation upon adduct formation. medchemexpress.com However, subtle changes are observed, including a slight widening of the minor groove to accommodate the drug. The covalent bond formation at the N3 of adenine (B156593) leads to protonation of the purine ring, which delocalizes the charge across the ring system. medchemexpress.com This alkylation results in a weakened central Watson-Crick hydrogen bond at the modification site, though standard pairing is maintained in adjacent base pairs. medchemexpress.com The close fit of the drug within the minor groove is evidenced by significant upfield shifts observed in the NMR spectra for the minor groove sugar protons and backbone resonances in the DNA segment spanning the binding site. medchemexpress.com Further NMR studies on the adducts of both natural and unnatural enantiomers of Duocarmycin SA have provided a deeper understanding of the structural basis for the alkylation reaction's catalysis upon DNA binding. nih.gov

| Structural Feature | Observation | Source(s) |

| Drug Positioning | Deep within the DNA minor groove. | medchemexpress.com |

| Drug Orientation | Extended conformation, aligned at ~45° to the helix axis. | medchemexpress.com |

| DNA Conformation | Remains a minimally perturbed, right-handed B-form helix. | medchemexpress.com |

| Minor Groove Width | Slightly widened to accommodate the drug molecule. | medchemexpress.com |

| Alkylation Site | Covalent bond to the N3 position of adenine. | researchgate.netmedchemexpress.com |

| Base Pairing | Weakened Watson-Crick hydrogen bond at the modified adenine. | medchemexpress.com |

| NMR Spectral Shifts | Significant upfield shifts for minor groove protons at the binding site. | medchemexpress.com |

Identification and Characterization of Duocarmycin-DNA Adduct-Recognizing Proteins (e.g., Duocarmycin-DNA Adduct Recognizing Protein (DARP))

The formation of a duocarmycin-DNA adduct creates a unique structural lesion that can be recognized by cellular proteins, potentially modulating the drug's cytotoxic effects. google.comacs.org Using gel mobility shift assays with nuclear extracts from HeLa S3 cells, a specific protein was identified that binds with increased affinity to DNA damaged by Duocarmycin SA. google.comacs.org This protein was named Duocarmycin-DNA Adduct Recognizing Protein (DARP). google.comacs.org

Further characterization revealed that DARP's recognition is not limited to duocarmycin adducts. It also binds to DNA modified by the structurally related compound CC-1065 and, unexpectedly, to adducts formed by anthramycin, another type of minor groove binder that alkylates guanine. google.comacs.org However, DARP does not recognize DNA adducts formed by agents that bind differently, such as the bifunctional alkylating agents cisplatin and mitomycin C, or the DNA intercalator Adriamycin. google.com

These findings indicate that DARP recognizes the structural alteration of the DNA helix induced by certain DNA-alkylating minor groove binding agents, rather than the drug molecule itself or the specific DNA sequence that is modified. google.com The selective interaction of DARP with these potent DNA lesions suggests it may play a role in the cellular response to this type of damage, potentially influencing the antitumor activity of these drugs. google.comacs.org

| Property of DARP | Description | Source(s) |

| Identification Method | Gel mobility shift assay using nuclear extracts. | google.comacs.org |

| Binding Specificity | Binds with increased affinity to duocarmycin-damaged DNA. | google.comacs.org |

| Recognized Adducts | Duocarmycin SA, CC-1065, Anthramycin. | google.comacs.org |

| Non-Recognized Adducts | Cisplatin, Mitomycin C, Adriamycin. | google.com |

| Recognition Basis | Structural alteration of the DNA helix induced by minor groove alkylation. | google.com |

| Potential Role | Modulation of cellular responses and antitumor activity of the drugs. | google.comacs.org |

Computational Modeling and Simulation Studies of Duocarmycin-DNA Binding

Computational chemistry provides powerful tools to investigate the duocarmycin-DNA interaction at an atomic level of detail, offering insights that complement experimental data. These methods can be used to calculate binding energies, simulate the dynamic behavior of the complex, and predict the factors governing sequence selectivity and reactivity.

Calculating the binding free energy (ΔG_bind) is essential for understanding the stability of the drug-DNA complex and for predicting the affinity of new analogues. Molecular dynamics (MD) simulations coupled with free energy calculation methods, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, have been applied to duocarmycin-DNA complexes. aacrjournals.orgsnmjournals.org

One critical aspect of these calculations is the accuracy of the atomic partial charges used in the molecular mechanics force field. A study comparing the classic RESP (Restrained Electrostatic Potential) charge model with a QM-polarized ligand docking (QPLD)-based charge model for a duocarmycin-DNA complex demonstrated the importance of polarization effects. aacrjournals.orgsnmjournals.org The QPLD model, which accounts for the electronic polarization of the ligand upon binding, yielded a significantly more favorable binding free energy that was in better agreement with the high affinity observed experimentally. aacrjournals.org

| Charge Model | Calculated ΔG_bind (kcal/mol) | Performance | Source(s) |

| RESP | -10.05 | Underestimated binding affinity. | aacrjournals.org |

| QPLD | -16.11 | Better performance, reflecting stronger binding. | aacrjournals.orgsnmjournals.org |

Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of the duocarmycin-DNA complex, revealing details about its formation and stability. researchgate.net MD studies of non-covalent complexes have shown that drug binding leads to a partial dehydration of the minor groove without inducing major conformational changes in the DNA. researchgate.net These simulations also suggest that active derivatives like Duocarmycin SA occupy a more favorable position for the subsequent nucleophilic attack compared to less reactive analogues, consistent with experimental observations. researchgate.net

To accurately model the chemical step of DNA alkylation, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. researchgate.net In this approach, the reactive center (the drug's cyclopropane (B1198618) ring and the target adenine) is treated with high-accuracy quantum mechanics, while the rest of the DNA and solvent environment is treated with more computationally efficient molecular mechanics. QM/MM simulations have suggested that a crucial factor for the experimentally observed catalytic power of DNA in the alkylation reaction is the polarization of the drug by the biomolecular scaffold of the minor groove. researchgate.net This polarization facilitates the nucleophilic attack, lowering the activation energy for the reaction.

Duocarmycins exhibit a strong preference for alkylating adenine residues at the 3'-end of AT-rich sequences. researchgate.net Computational simulations have been instrumental in elucidating the basis for this sequence selectivity. MD simulations can be used to evaluate the fit and interaction energy of the drug in the minor groove of various DNA sequences. cas.cn The shape and electrostatic potential of the minor groove, which vary with sequence, are key determinants of binding affinity and proper orientation for reaction.

The rate and efficiency of the alkylation reaction are dependent on several structural variables of the drug. acs.org The DNA alkylation process is reversible, and the rate of this reversal also correlates with the biological activity of different analogues. acs.org Computational models, particularly QM/MM simulations, can investigate the reaction pathway and calculate activation barriers for both the forward (alkylation) and reverse (regeneration) reactions. researchgate.net These calculations help explain why certain sequences are preferred and how modifications to the duocarmycin structure can alter alkylation rates, providing a predictive framework for designing compounds with optimized reactivity and selectivity.

| Factor | Influence on Selectivity and Rate | Method of Analysis | Source(s) |

| DNA Sequence | AT-rich regions are preferred due to minor groove shape and electrostatics. | MD Simulations, Sequence Analysis | researchgate.netcas.cn |

| Drug Structure | Modifications to the DNA binding or alkylating moieties alter affinity and reactivity. | QM/MM Simulations, HPLC Analysis | acs.org |

| Drug Polarization | Polarization of the drug by the DNA environment lowers the alkylation activation barrier. | QM/MM Simulations | researchgate.net |

| Reversibility | The rate of regeneration of the free drug from the adduct is structure-dependent and correlates with activity. | HPLC Analysis | acs.org |

Vii. Emerging Research Directions and Future Perspectives for Duocarmycin D

Design and Synthesis of Dimeric Duocarmycin Payloads

A promising strategy to enhance the potency and efficacy of duocarmycin-based therapies is the development of dimeric payloads for use in ADCs. uea.ac.ukuea.ac.uk This approach involves linking two duocarmycin molecules together, which could potentially lead to more efficient DNA damage in cancer cells. The rationale is that a dimeric payload could induce interstrand cross-links in DNA, a more complex and difficult-to-repair form of DNA damage compared to the mono-alkylation caused by a single duocarmycin molecule.

Research in this area has explored the synthesis of novel dimers, paying close attention to the stereochemistry, which is crucial for effective DNA binding and alkylation. uea.ac.uk The duocarmycin SA (DSA) alkylating unit is of particular interest in the design of these dimeric analogues due to its high potency. uea.ac.ukuea.ac.uk The design of these payloads is a key component of next-generation ADCs, which aim to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. uea.ac.ukresearchgate.net An example of a successful duocarmycin-based ADC, Trastuzumab duocarmazine (SYD985), which has completed phase III clinical trials for HER2-positive metastatic breast cancer, underscores the potential of this approach and fuels the exploration of more advanced payloads like dimers. uea.ac.ukuea.ac.uk

Investigation of DNA Stapling with Duocarmycin Analogues

DNA stapling represents a novel and largely unexplored area of research for duocarmycin analogues. uea.ac.ukuea.ac.uk This concept involves using a molecule to physically link or "staple" two strands of DNA together, which would be a catastrophic event for a cancer cell, leading to cell cycle arrest and apoptosis. While traditional DNA cross-linking agents exist, the unique mechanism of duocarmycins offers a new avenue for achieving this effect.

The investigation into DNA stapling with duocarmycins is still in its nascent stages. uea.ac.uk The synthesis of dimeric duocarmycin analogues is a foundational step in this direction, as these molecules possess the potential to interact with both strands of the DNA helix simultaneously. Researchers are currently investigating the ability of newly synthesized duocarmycin dimers to alkylate DNA and assess their antiproliferative activity. uea.ac.ukuea.ac.uk Early findings have shown that synthesized dimers are active against human leukemia cell lines, indicating their potential as cytotoxic agents. uea.ac.uk Future studies will likely focus on confirming the mechanism of action and determining if these dimers can indeed induce the desired DNA stapling effect.

Novel Activation and Release Strategies for Duocarmycin Prodrugs in Targeted Therapies

To mitigate the high toxicity of duocarmycins, a significant focus of research has been the development of prodrugs that remain inactive until they reach the tumor environment. acs.org This strategy is central to their application in targeted therapies like ADCs. researchgate.net Novel activation and release mechanisms are continuously being explored to improve tumor selectivity and efficacy.

One major approach involves designing prodrugs that are activated by specific conditions prevalent in solid tumors, such as hypoxia (low oxygen). acs.org For instance, nitro-seco-CBI prodrugs can be selectively reduced to the active amino-seco-CBI form in hypoxic environments, which then cyclizes to become a DNA alkylator. acs.org Another strategy employs glycosidic prodrugs that are cleaved by tumor-associated glycosidases. acs.org

More recent innovations include:

Reductively Activated Prodrugs: Novel cyclic N-acyl O-amino phenol (B47542) duocarmycin prodrugs have been designed for reductive activation. nih.gov The weak N-O bond in these molecules can be cleaved by the higher concentration of reducing nucleophiles, such as glutathione, found within the tumor microenvironment, releasing the active drug. nih.gov

Hydrolyzable Carbamate Prodrugs: A unique heterocyclic carbamate prodrug of seco-CBI-indole2 has been developed. nih.gov This prodrug is designed to be activated by hydrolysis of the carbamate, releasing the free drug without any residual byproduct. nih.govfigshare.com Notably, this cyclic carbamate exhibits exceptional stability, leading to a slow, sustained release of the potent free drug, which has been shown to enhance the therapeutic window in vivo. nih.gov

Linker-Drug Optimization for ADCs: In the context of ADCs, the linker that connects the antibody to the duocarmycin payload is critical for stability in circulation and efficient release at the target site. nih.gov Research has focused on developing cleavable linkers, such as those containing a valine-citrulline dipeptide, which are susceptible to lysosomal proteases within the cancer cell. nih.gov The attachment point of the linker to the duocarmycin molecule has also been optimized to ensure stability and consistent cytotoxicity. nih.govacs.org

These strategies aim to create a "switch" that turns the duocarmycin's cytotoxicity "off" until it reaches the cancer cell, thereby protecting healthy tissues. researchgate.net

| Prodrug Strategy | Activation Mechanism | Key Features |

| Bioreductive Prodrugs | Reduction in hypoxic tumor environment (e.g., nitro to amino conversion) | Targets tumor-specific conditions. |

| Enzyme-Cleavable Prodrugs | Cleavage by tumor-associated enzymes (e.g., glycosidases, proteases) | Utilizes enzymatic differences between tumor and normal tissue. |

| Hydrolyzable Carbamate Prodrugs | Spontaneous or enzyme-catalyzed hydrolysis | Can be designed for slow, sustained release; releases no byproduct. |

| Reductively Cleaved N-O Prodrugs | Cleavage of N-O bond by reducing agents (e.g., glutathione) | Exploits the reductive nature of the tumor microenvironment. |

Strategies for Overcoming Residual or Acquired Resistance to Duocarmycin Analogues

As with many cancer therapies, the development of drug resistance is a significant challenge. While cancer cells are less able to develop resistance to duocarmycins compared to some other agents due to the nature of the DNA adducts they form, resistance can still occur. mdpi.com Current research is focused on understanding and overcoming these resistance mechanisms.

One of the primary mechanisms of resistance to DNA-damaging agents is the cell's own DNA repair machinery. mdpi.com Strategies to overcome this include:

Inhibition of DNA Repair Pathways: Research suggests that inhibiting DNA repair mechanisms in resistant cancer cells could enhance the effectiveness of duocarmycin analogues. mdpi.com By blocking the cell's ability to repair the DNA damage caused by the drug, the cytotoxic effect can be amplified.

Combination Therapies: Combining duocarmycin-based agents with other therapies is another promising approach. For example, the duocarmycin-based ADC, SYD985, has shown efficacy in overcoming resistance to other HER2-targeted therapies like T-DM1 in preclinical models. nih.gov

Bypassing Efflux Pumps: Multidrug resistance proteins, which act as cellular pumps to remove foreign substances, can also contribute to resistance. The design of ADCs helps to bypass this mechanism by ensuring the payload is released inside the cell, but further modifications to the payload structure could also reduce its recognition by these pumps.

Understanding the specific gene expression changes in resistant cells can also provide new targets for overcoming drug resistance and lead to the development of more effective treatment strategies. mdpi.com

Development of Chemical Biology Tools and Probes Based on Duocarmycin D

The unique interaction of duocarmycins with DNA makes them valuable parent compounds for the development of chemical biology tools and probes. incanthera.com These tools can be used to investigate fundamental biological processes, such as DNA replication, repair, and transcription, as well as to identify and validate new therapeutic targets. nih.gov

The development of such probes involves modifying the duocarmycin structure to incorporate functionalities for detection or interaction studies. sigmaaldrich.com For example:

Fluorescent Probes: By attaching a fluorescent tag to a duocarmycin analogue that retains its DNA-binding properties, researchers can visualize the localization of the molecule within the cell and its interaction with DNA in real-time.